molecular formula C10H11FO2 B1589029 Ethyl 2-(3-fluorophenyl)acetate CAS No. 587-47-3

Ethyl 2-(3-fluorophenyl)acetate

Cat. No. B1589029
CAS RN: 587-47-3
M. Wt: 182.19 g/mol
InChI Key: PCRDXLQMKAJOMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)acetate (E2FPA) is an ester compound whose structure consists of an aromatic ring with a fluorine atom in the para position and a carboxylic acid group at the end of its chain. It is a colorless liquid with a sweet, fruity odor. E2FPA is used in various scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a reactant in drug discovery.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Molecular Docking

    Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a derivative synthesized through the S-arylation method, showed potent cytotoxic activity against various human cancer cell lines and significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).

  • Characterization and Crystal Structure

    Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized using various analytical techniques, including FT-IR, UV-Visible, and single-crystal X-ray diffraction. Its crystalline structure, investigated in detail, provides insights into molecular interactions and stability (Sapnakumari et al., 2014).

Biochemical Analysis and Pharmaceutical Applications

  • Adamantane Derivatives Analysis

    Ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(4-fluorophenyl)isothioureido]acetate, an adamantane derivative, displayed changes in crystal packing due to fluorine substitution. This derivative showed potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, an enzyme target in various diseases (Al-Wahaibi et al., 2018).

  • Chalcone Derivatives for Corrosion Inhibition

    Chalcone derivatives such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate showed high inhibition activities for mild steel corrosion, which is significant for industrial applications (Lgaz et al., 2017).

Green Chemistry and Synthetic Methods

  • Green Suzuki Coupling Experiment

    Ethyl (4-phenylphenyl)acetate, related to ethyl 2-(3-fluorophenyl)acetate, was used in a green chemistry experiment for undergraduate education, demonstrating its relevance in teaching sustainable pharmaceutical synthesis (Costa et al., 2012).

  • Regioselective Anodic Fluorination

    Ethyl acetates and acetonitriles of certain derivatives, including those related to ethyl 2-(3-fluorophenyl)acetate, underwent selective fluorination, showcasing advancements in regioselective chemical processes (Higashiya et al., 1998).

properties

IUPAC Name

ethyl 2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRDXLQMKAJOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471294
Record name Ethyl 2-(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-fluorophenyl)acetate

CAS RN

587-47-3
Record name Ethyl 3-fluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-fluorophenyl acetic acid (10.0 g, 64.9 mmol) in ethanol (300 mL), is added a catalytic amount of H2SO4 (98%, 1 mL) and the mixture reacted for 12 hours at 100° C. (LC-MS monitoring: complete conversion). The solvent is evaporated and the residue is partitioned between EtOAc and water; the organic layer is separated and dried over Na2SO4 in order to obtain 10.1 g of (I8) as a white solid (85% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(3-fluorophenyl)acetate
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Citations

For This Compound
1
Citations
PT Tran, HS Kim, J Ann, SE Kim, C Kim, M Hong… - Bioorganic & medicinal …, 2015 - Elsevier
A series of α-substituted acetamide derivatives of previously reported 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide leads (1, 2) were investigated for antagonism of hTRPV1 …
Number of citations: 11 www.sciencedirect.com

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